

Navigating the Complex Identity of Camphechlor: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Camphechlor*

Cat. No.: *B12814375*

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A deep dive into the multifaceted world of **Camphechlor**, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synonyms, physicochemical properties, toxicological profile, and mechanisms of action. This document aims to serve as a critical resource for those investigating this complex organochlorine pesticide.

Camphechlor, a synthetic insecticide widely known by its most common synonym, Toxaphene, has a long and complex history.[1][2] First introduced in the mid-20th century, its broad-spectrum efficacy led to its extensive use in agriculture and pest control.[1][3] However, growing concerns over its environmental persistence and adverse health effects ultimately resulted in stringent restrictions and bans on its use in many countries.[4] Despite its discontinued use, the legacy of **Camphechlor** persists in the environment, necessitating a thorough understanding of its properties and biological interactions for ongoing research and risk assessment.

This guide provides a detailed summary of the various names under which **Camphechlor** is found in scientific literature, its key physicochemical characteristics, a synopsis of its toxicological endpoints, and an exploration of its known and putative signaling pathway interactions.

Unraveling the Nomenclature: Synonyms and Identifiers

The complexity of **Camphechlor** begins with its nomenclature. A mixture of over 670 chlorinated camphenes, it is referred to by a multitude of names in scientific and regulatory literature.^{[2][3]} The most prevalent synonym is Toxaphene.^{[1][2][4][5][6][7][8][9][10][11][12]} Other frequently encountered scientific and technical names include Chlorinated camphene, Polychlorocamphene, and Octachlorocamphene.^{[2][3][4]} Its Chemical Abstracts Service (CAS) Registry Number is 8001-35-2.^{[9][13][14][15]}

A host of trade names have also been used for commercial formulations of **Camphechlor**, including but not limited to: Alltox, Geniphene, Hercules 3956, and Strobane-T.^{[1][7][14]} A comprehensive, though not exhaustive, list of synonyms and trade names is provided in the table below to aid researchers in identifying this compound across various data sources.

Identifier Type	Name/Value
Common Synonym	Toxaphene ^{[1][2][4][5][6][7][8][9][10][11][12]}
ISO Name	Camphechlor ^[4]
CAS Number	8001-35-2 ^{[9][13][14][15]}
Other Scientific Names	Chlorinated camphene, Polychlorocamphene, Octachlorocamphene ^{[2][3][4]}
Selected Trade Names	Alltox, Anatox, Camphochlor, Chem-Phene, Crestoxo, Estonox, Geniphene, Gy-phene, Hercules 3956, Kamfochlor, Melipax, Motox, Phenacide, Phenatox, Strobane-T, Toxakil ^{[1][7][14]}

Physicochemical and Toxicological Profile

The physicochemical properties of **Camphechlor** contribute significantly to its environmental persistence and biological activity. It is a yellow to amber waxy solid with a pine-like odor.^[3] Its low water solubility and high lipophilicity lead to its bioaccumulation in fatty tissues of organisms and its strong adsorption to soil and sediment.^[3]

The toxicological effects of **Camphechlor** have been extensively studied. Acute exposure can lead to central nervous system stimulation, resulting in tremors and convulsions.[16] Chronic exposure has been associated with adverse effects on the liver, kidneys, and immune system.[4] The International Agency for Research on Cancer (IARC) has classified technical grade toxaphene as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the physicochemical properties, acute toxicity, and environmental fate of **Camphechlor**.

Table 1: Physicochemical Properties of **Camphechlor** (Toxaphene)

Property	Value	Reference(s)
Appearance	Yellow to amber waxy solid	[3]
Melting Point	65-90 °C	[1][17]
Water Solubility	0.55 - 3 mg/L	[4][17]
Vapor Pressure	6.69×10^{-6} mm Hg at 20°C	[17]
Log Kow	3.3 - 6.64	[17]
Log Koc	3 - 5	[17]

Table 2: Acute Oral Toxicity of **Camphechlor** (Toxaphene) in Various Species

Species	LD50 (mg/kg)	Reference(s)
Rat	50	[3]
Mouse	112	[3]
Rabbit	75	[3]
Guinea Pig	250	[3]

Table 3: Environmental Fate of **Camphechlor** (Toxaphene)

Parameter	Value	Reference(s)
Soil Half-life	Up to 12 years	[3]
Bioconcentration Factor (BCF) in Fish	3,100 - 33,300	[4]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are crucial. This section outlines the methodologies for key experiments cited in the toxicological assessment of **Camphechlor**, based on internationally recognized guidelines.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity of **Camphechlor**, typically expressed as the median lethal dose (LD50), can be determined using a protocol adapted from the OECD Guideline 423 (Acute Toxic Class Method).[18][19][20][21]

Objective: To determine the single-dose oral toxicity of **Camphechlor**.

Test System: Young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females, are used.[18]

Procedure:

- Dose Selection: A starting dose is selected based on available data. For a substance with an expected LD50 in the range of **Camphechlor**, a starting dose of 300 mg/kg body weight might be chosen.[18]
- Administration: The test substance, dissolved in a suitable vehicle (e.g., corn oil), is administered by oral gavage to a group of fasted animals (typically 3).[18]
- Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weight is recorded at the beginning and end of the observation period.[18]

- **Dose Adjustment:** Based on the outcome (mortality or survival), the dose for the next group of animals is increased or decreased according to the guideline's stepping procedure.[\[18\]](#)
- **Data Analysis:** The LD50 value is determined based on the mortality data and the dosing steps.

Chronic Toxicity Assessment

Chronic toxicity studies are essential for evaluating the long-term health effects of **Camphechlor**. The OECD Guideline 452 provides a framework for these studies.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Objective: To characterize the toxic effects of repeated exposure to **Camphechlor** over a prolonged period.

Test System: Rodents (e.g., rats or mice) are commonly used.

Procedure:

- **Dose Levels:** At least three dose levels and a control group are used. The highest dose should induce toxicity but not significant mortality.
- **Administration:** The test substance is typically administered in the diet or by gavage daily for a period of 12 to 24 months.
- **Monitoring:** Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology and clinical chemistry parameters are assessed at multiple time points.
- **Pathology:** At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is performed.

Reproductive and Developmental Toxicity Screening

To assess the potential of **Camphechlor** to affect reproduction and development, a screening study based on OECD Guideline 421 (Reproduction/Developmental Toxicity Screening Test) or the more comprehensive Extended One-Generation Reproductive Toxicity Study (EOGRTS) can be conducted.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

Objective: To provide initial information on the potential effects of **Camphechlor** on male and female reproductive performance and on the development of offspring.

Test System: Typically rats.

Procedure:

- Dosing: The test substance is administered to both males and females for a period before mating, during mating, and for females, throughout gestation and lactation.
- Mating and Gestation: Animals are paired for mating. Pregnant females are monitored for clinical signs, and body weight changes are recorded.
- Litter Assessment: After birth, litter size, pup viability, sex ratio, and pup body weights are recorded. Pups are observed for any physical or behavioral abnormalities.
- Parental and Offspring Pathology: At the end of the study, parental animals and selected offspring are euthanized and subjected to necropsy and histopathological examination of reproductive organs.

Determination of Camphechlor in Fish Tissue

The bioaccumulative nature of **Camphechlor** necessitates reliable methods for its quantification in biological tissues. An analytical method for determining **Camphechlor** in fish tissue often involves gas chromatography.[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)

Objective: To quantify the concentration of **Camphechlor** in fish tissue.

Procedure:

- Sample Preparation: Fish tissue is homogenized and mixed with a drying agent.
- Extraction: The homogenized tissue is extracted with an organic solvent (e.g., a mixture of hexane and acetone) using techniques such as Soxhlet extraction or accelerated solvent extraction.
- Cleanup: The extract is subjected to a cleanup procedure to remove interfering lipids and other co-extractives. This may involve gel permeation chromatography (GPC) and/or solid-

phase extraction (SPE) with silica or Florisil.

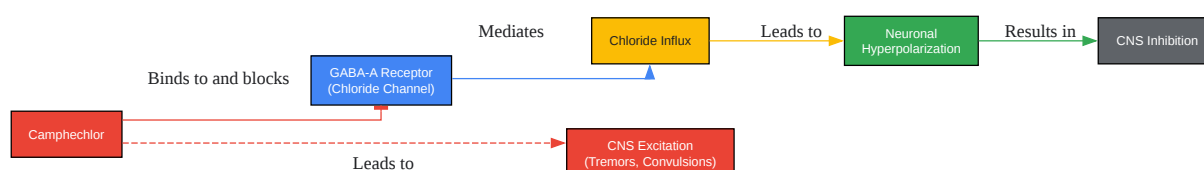
- Analysis: The cleaned-up extract is analyzed by gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) for the identification and quantification of **Camphechlor** congeners.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which **Camphechlor** exerts its toxic effects is crucial for risk assessment and the development of potential therapeutic interventions. Research has indicated that **Camphechlor** interacts with several key signaling pathways.

Inhibition of GABA-A Receptor

A primary mechanism of **Camphechlor**'s neurotoxicity is its action as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal firing. By binding to a site within the chloride channel of the GABA-A receptor, **Camphechlor** blocks this inhibitory signal, leading to hyperexcitability of the central nervous system, which manifests as tremors and convulsions.



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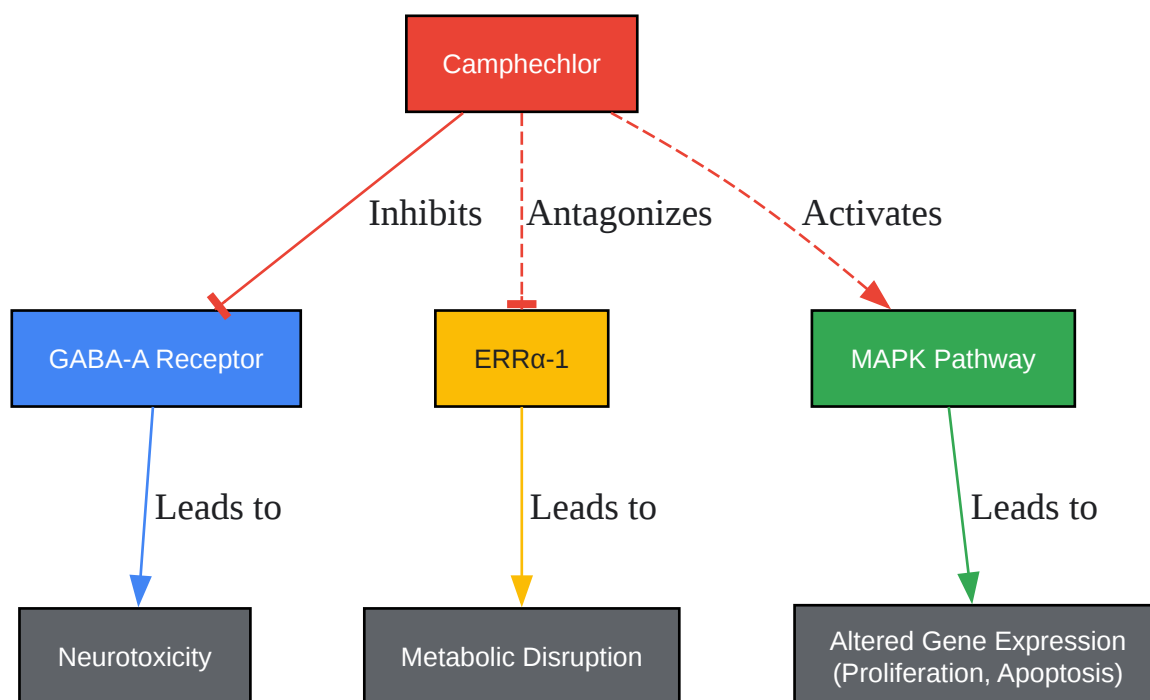
Camphechlor's inhibition of the GABA-A receptor.

Potential Involvement of Other Signaling Pathways

Emerging evidence suggests that **Camphechlor** may also interact with other signaling pathways, contributing to its diverse toxicological profile.

- Estrogen-Related Receptor α -1 (ERR α -1): Some studies have indicated that **Camphechlor** can act as an antagonist for ERR α -1. This nuclear receptor plays a role in regulating energy metabolism and may be involved in some cancers. Antagonism of ERR α -1 by **Camphechlor** could disrupt these processes, although the precise downstream consequences are still under investigation.
- MAP Kinase (MAPK) Pathway: Organochlorine pesticides have been shown to activate mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of MAPK signaling by **Camphechlor** could contribute to its carcinogenic potential.

The following diagram illustrates the potential interplay of **Camphechlor** with these signaling pathways.



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Putative signaling pathways affected by **Camphechlor**.

Conclusion

Camphechlor, or Toxaphene, remains a significant compound of interest for environmental and toxicological research. Its complex nature, characterized by numerous synonyms and a wide array of biological effects, underscores the need for a clear and comprehensive understanding of its properties. This technical guide provides a foundational resource for researchers, consolidating key information on its identity, toxicity, and mechanisms of action. Further investigation into the intricate details of its signaling pathway interactions will be crucial for a more complete assessment of its risks to human health and the environment.

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